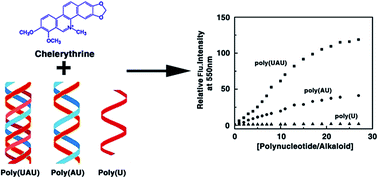Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
RSC Advances Pub Date: 2015-03-20 DOI: 10.1039/C5RA00660K
Abstract
A comparative study on the interaction of the natural plant alkaloid chelerythrine with triple helical poly(U)·poly(A)*poly(U), double helical poly(A)·poly(U) and single stranded poly(U) (the dot and star representing the Watson-Crick and Hoogsteen base pairing) has been performed using various biophysical and thermodynamic techniques. Chelerythrine binds to the duplex and triplexes in a cooperative manner with affinity of the order of 106 M−1. A weaker binding (∼105 M−1) in a non-cooperative mode occurred with poly(U). Chelerythrine is more selective towards RNA triplex than its parent duplex. The triplex was stabilized specifically without affecting the stability of the duplex. Fluorescence quenching, fluorescence polarization and energy transfer from the nucleotides to the alkaloid, and viscosity results gave convincing evidence for a true intercalative binding of chelerythrine to the triplex and the duplex structures, and partial base stacking with poly(U). The conformations of both double and triple helices were perturbed on binding but no effect occurred to the single strand structure. The binding of the alkaloid to all three RNA helices was found to be exothermic; to the triplex it was entropy driven with favorable enthalpy change, to the duplex enthalpy driven and to the single strand it was enthalpy driven. These results provide new knowledge on the mode, mechanism and specificity, and energetics of binding of the natural alkaloid and putative anticancer agent chelerythrine to different RNA conformations.


Recommended Literature
- [1] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [2] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [3] Adsorption-based membranes for air separation using transition metal oxides†
- [4] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [5] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [6] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [7] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [8] Inside back cover
- [9] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [10] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals

Journal Name:RSC Advances
Research Products
-
CAS no.: 169555-93-5
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









